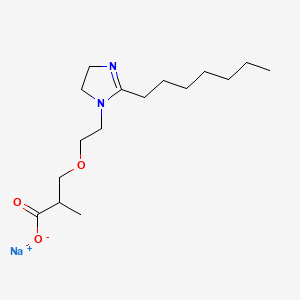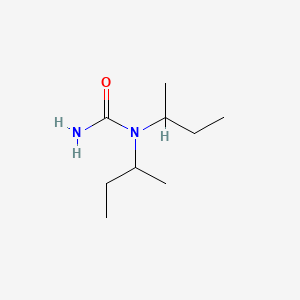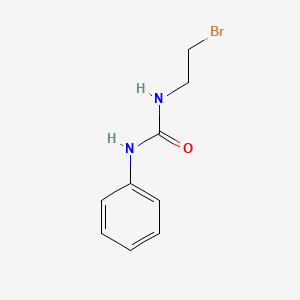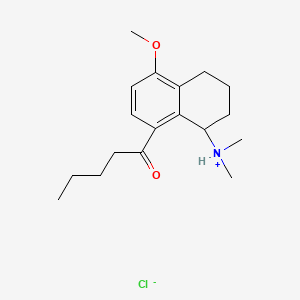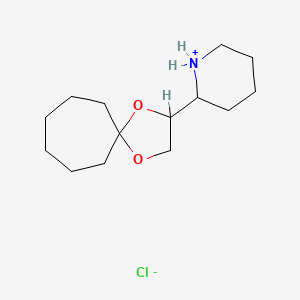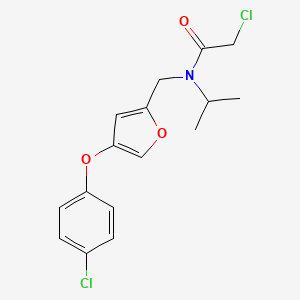
Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- is a synthetic organic compound It is characterized by the presence of a chlorinated acetamide group, a chlorophenoxy group, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate chlorinating agent to form 4-chlorophenoxy.
Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The chlorophenoxy and furan intermediates are coupled under specific conditions to form the desired compound.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the chlorophenoxy group.
Reduction: Reduction reactions could target the chlorinated acetamide group.
Substitution: The chlorinated positions in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the furan ring or chlorophenoxy group.
Reduction Products: Reduced forms of the acetamide group.
Substitution Products: Substituted derivatives where the chlorine atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Biochemical Studies: Used as a probe or inhibitor in biochemical assays.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as an active pharmaceutical ingredient.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Agricultural Chemistry: Potential use as a pesticide or herbicide.
Polymer Chemistry: Used in the synthesis of specialized polymers.
Wirkmechanismus
The mechanism of action of Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, 2-chloro-N-(phenylmethyl)-N-(1-methylethyl)-: Similar structure but lacks the furan ring.
Acetamide, 2-chloro-N-((5-(4-methoxyphenoxy)-2-furanyl)methyl)-N-(1-methylethyl)-: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
The presence of both the chlorophenoxy group and the furan ring in Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- makes it unique compared to other similar compounds. This unique structure could confer specific chemical reactivity and biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
75229-12-8 |
|---|---|
Molekularformel |
C16H17Cl2NO3 |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
2-chloro-N-[[4-(4-chlorophenoxy)furan-2-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H17Cl2NO3/c1-11(2)19(16(20)8-17)9-14-7-15(10-21-14)22-13-5-3-12(18)4-6-13/h3-7,10-11H,8-9H2,1-2H3 |
InChI-Schlüssel |
KSIOZUAIJNBBRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=CC(=CO1)OC2=CC=C(C=C2)Cl)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


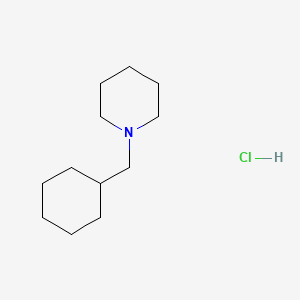

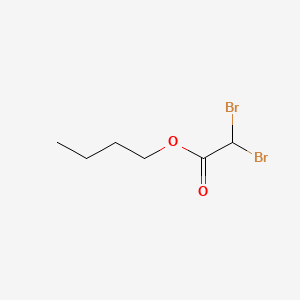

![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
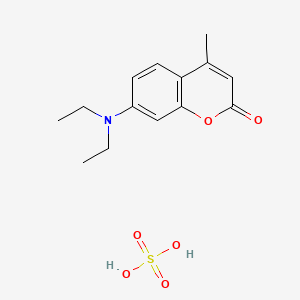
![Formaldehyde, [3H]](/img/structure/B13770156.png)


